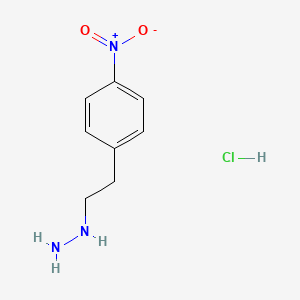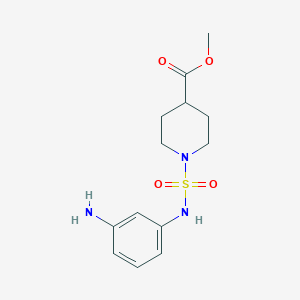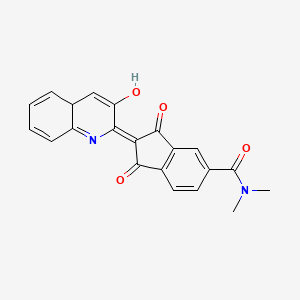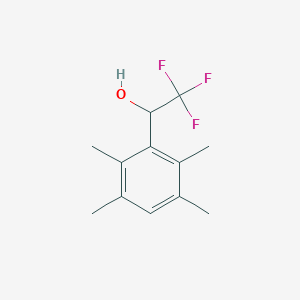
Benzenemethanol,2,3,5,6-tetramethyl-a-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- is an organic compound with the molecular formula C12H15F3O It is characterized by the presence of a benzenemethanol core substituted with four methyl groups and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzenemethanol and reagents for methylation and trifluoromethylation.
Methylation: The benzenemethanol core undergoes methylation at the 2, 3, 5, and 6 positions using methylating agents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation and recrystallization to obtain the final product with desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The methyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for facilitating substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)-, such as ketones, aldehydes, and substituted benzenemethanol compounds.
Scientific Research Applications
Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular responses.
Pathway Modulation: Affecting signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol: The parent compound without the methyl and trifluoromethyl substitutions.
2,3,5,6-Tetramethylbenzenemethanol: Lacks the trifluoromethyl group.
Trifluoromethylbenzenemethanol: Lacks the methyl groups.
Uniqueness
Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
102626-54-0 |
|---|---|
Molecular Formula |
C12H15F3O |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2,3,5,6-tetramethylphenyl)ethanol |
InChI |
InChI=1S/C12H15F3O/c1-6-5-7(2)9(4)10(8(6)3)11(16)12(13,14)15/h5,11,16H,1-4H3 |
InChI Key |
MTXZTQSOORAJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(C(F)(F)F)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


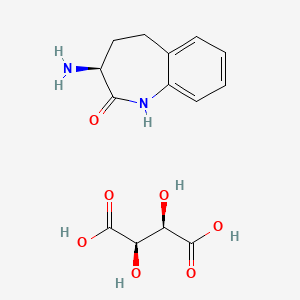
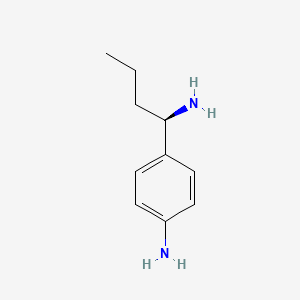
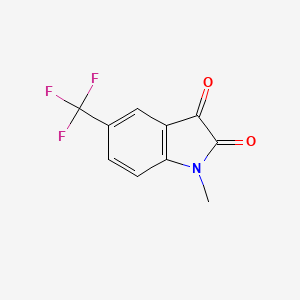
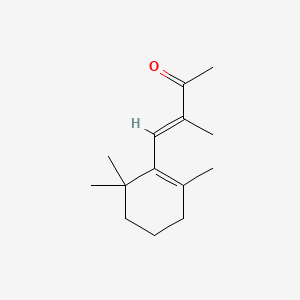
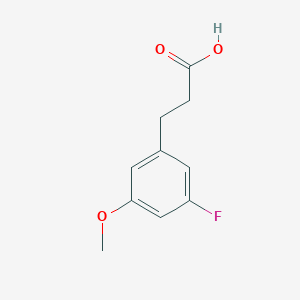
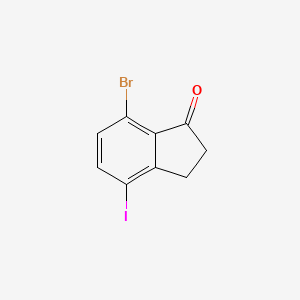
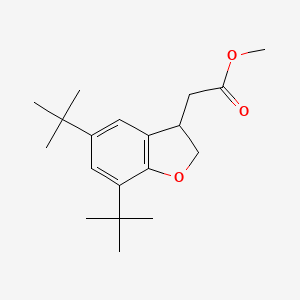
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12333003.png)
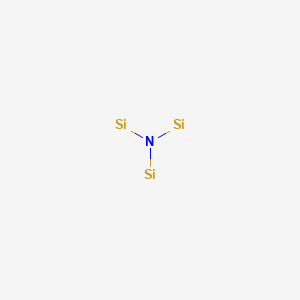
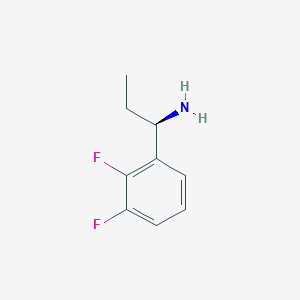
![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333019.png)
